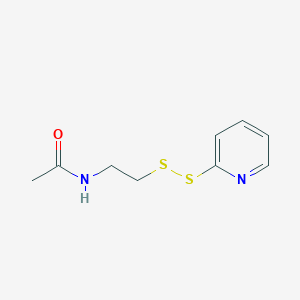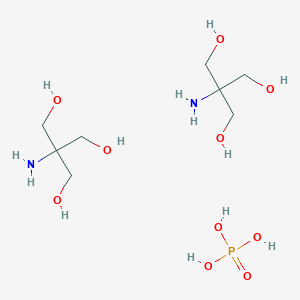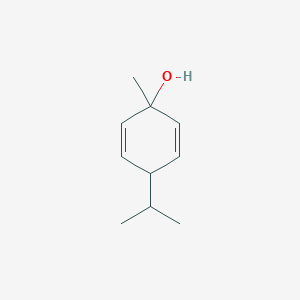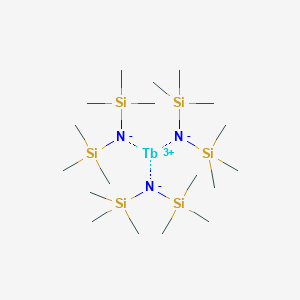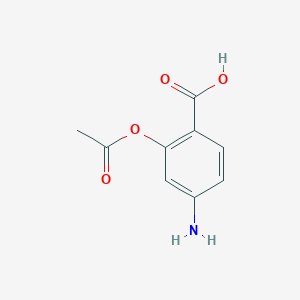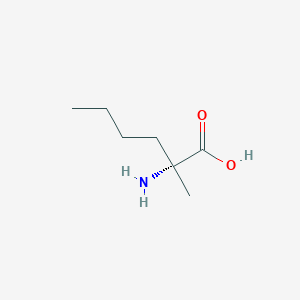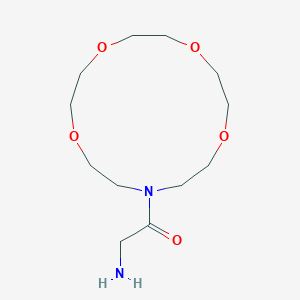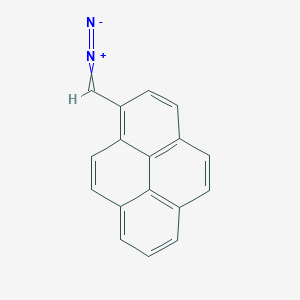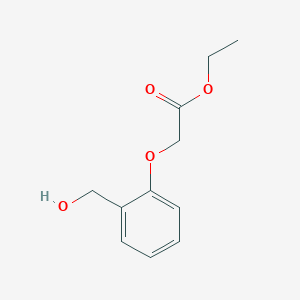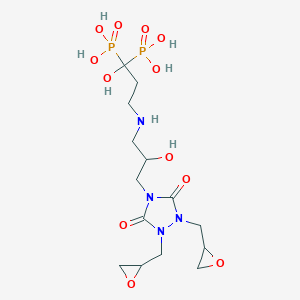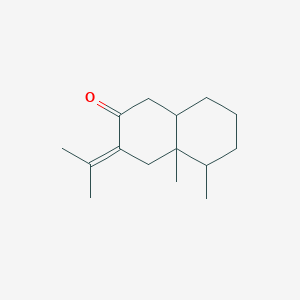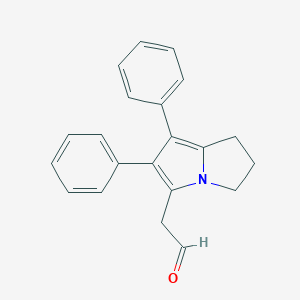![molecular formula C19H17Cl2N5O2 B012585 5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide CAS No. 102821-00-1](/img/structure/B12585.png)
5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide is a chemical compound with potential applications in scientific research. This compound is a triazole derivative and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA synthesis, leading to the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cells and has been suggested to have potential as a chemotherapeutic agent. Additionally, it has been shown to have activity against certain fungal infections, making it a potential antifungal agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide in lab experiments is its potential as a chemotherapeutic agent. Additionally, its activity against certain fungal infections makes it a potential antifungal agent. However, limitations include the lack of full understanding of its mechanism of action and potential side effects.
Orientations Futures
For research on 5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide include further investigation into its mechanism of action and potential side effects. Additionally, research could focus on its potential as a chemotherapeutic agent and antifungal agent, as well as its potential for use in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide involves the reaction of 4-chloro-2-(2-chlorobenzoyl)phenylhydrazine with N,N-dimethylformamide dimethyl acetal followed by the reaction with 5-aminomethyl-1,2,4-triazole-3-carboxylic acid. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide has potential applications in scientific research. This compound has been shown to exhibit antitumor activity, and it has been suggested that it could be used as a potential chemotherapeutic agent. Additionally, it has been shown to have activity against certain fungal infections, making it a potential antifungal agent.
Propriétés
Numéro CAS |
102821-00-1 |
|---|---|
Formule moléculaire |
C19H17Cl2N5O2 |
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H17Cl2N5O2/c1-25(2)19(28)18-23-16(10-22)26(24-18)15-8-7-11(20)9-13(15)17(27)12-5-3-4-6-14(12)21/h3-9H,10,22H2,1-2H3 |
Clé InChI |
QVXMGNRAXMICCR-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=NN(C(=N1)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
SMILES canonique |
CN(C)C(=O)C1=NN(C(=N1)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Autres numéros CAS |
102821-00-1 |
Synonymes |
191-DG 191DG DG 191 DG-191 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



